Product packaging for 2-Benzyl-2,6-diazaspiro[3.5]nonane(Cat. No.:CAS No. 1194374-48-5)

2-Benzyl-2,6-diazaspiro[3.5]nonane

Cat. No.: B1499351
CAS No.: 1194374-48-5
M. Wt: 216.32 g/mol
InChI Key: IIDCCOABJLXJJG-UHFFFAOYSA-N
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Description

2-Benzyl-2,6-diazaspiro[3.5]nonane is a spirocyclic amine derivative that serves as a versatile and privileged building block in medicinal chemistry and pharmaceutical research . This compound features a unique spirocyclic framework that provides significant three-dimensionality and structural rigidity, properties highly sought after in modern drug discovery to improve selectivity and physicochemical profiles . The scaffold consists of two nitrogen-containing rings connected at a central spiro carbon atom, with one nitrogen orthogonally protected by a benzyl group, allowing for selective functionalization and further synthetic elaboration . This compound is primarily valued as a key synthetic intermediate in the development of bioactive molecules, particularly for the central nervous system . Its spirocyclic structure makes it a valuable scaffold for creating novel therapeutic agents that target specific receptors and enzymes, with research applications spanning potential neuroprotective, anti-inflammatory, and analgesic properties . The rigid, three-dimensional nature of the diazaspiro[3.5]nonane core helps reduce the entropic penalty upon binding to biological targets, often leading to improved efficacy and selectivity compared to flat, aromatic structures . Furthermore, the incorporation of spirocyclic systems has been shown to enhance key drug-like properties including metabolic stability, solubility, and bioavailability in drug candidates . Researchers specifically utilize this benzyl-protected diazaspiro[3.5]nonane derivative as a precursor in the synthesis of more complex molecules for pharmacological evaluation . The compound's structural motif is found in ligands investigated for sigma receptor binding, which are relevant for neurological disorders and pain management . It is offered as the hydrochloride salt (CAS Number 1990151-16-0) for enhanced stability and handling . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2 B1499351 2-Benzyl-2,6-diazaspiro[3.5]nonane CAS No. 1194374-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-2,8-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)9-16-11-14(12-16)7-4-8-15-10-14/h1-3,5-6,15H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDCCOABJLXJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657792
Record name 2-Benzyl-2,6-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-48-5
Record name 2-Benzyl-2,6-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Derivatization of 2 Benzyl 2,6 Diazaspiro 3.5 Nonane

Methodologies for the Construction of the Diazaspiro[3.5]nonane Scaffold

The synthesis of the diazaspiro[3.5]nonane core relies on strategic cyclization reactions and the use of specialized precursors to assemble the unique spirocyclic system.

Cyclization Reactions in Spiroamine Synthesis

Cyclization reactions are fundamental to the formation of spirocyclic structures. These reactions, which can be either intramolecular or intermolecular, are designed to create the characteristic shared carbon atom of the spiro junction with high regio- and stereoselectivity. nih.gov The choice of cyclization strategy is critical and often dictated by the desired substitution pattern and the nature of the available starting materials.

Intramolecular cyclization, for instance, is a powerful method for forming spiro-heterocycles. researchgate.net Radical-mediated cyclization reactions have also been shown to be effective in producing spirocyclic compounds. researchgate.net The efficiency of these cyclization reactions can be influenced by factors such as the length of the chain connecting the reacting groups and stereoelectronic effects. youtube.com

Utilization of Specific Precursors for Spirocyclic Framework Assembly

The assembly of the diazaspiro[3.5]nonane framework often begins with carefully chosen precursors that contain the necessary functionalities for the key cyclization steps. For instance, a common approach involves the use of precursors that can undergo a multi-step sequence, including reactions like enolate acylation to construct the quaternary center. researchgate.net

One patented method describes the synthesis of a related 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, starting from two primary compounds that undergo an initial reaction followed by epoxidation and ring-enlargement to yield the final spirocyclic product. google.com Another approach involves the reaction of 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride, followed by self-cyclization and subsequent reduction and deprotection steps to yield a diazaspiro[3.5]nonane derivative. google.com The development of complexity-generating reactions, such as oxidative dearomatization, allows for the rapid creation of sp3-rich three-dimensional skeletons from simpler starting materials. nih.gov

Targeted Synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane and Related Analogues

Once the core diazaspiro[3.5]nonane scaffold is in place, further modifications can be made to introduce specific functionalities, such as the benzyl (B1604629) group at the N2 position.

N-Alkylation Reactions for Benzyl Group Introduction

N-alkylation is a common strategy for introducing substituents onto the nitrogen atoms of the diazaspiro[3.5]nonane core. To synthesize this compound, a benzyl group is selectively introduced at the N2 position. This can be achieved through various N-alkylation methods, often involving the reaction of a suitable diazaspiro[3.5]nonane precursor with a benzyl halide, such as benzyl bromide, in the presence of a base. mdpi.com The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation, especially when the two nitrogen atoms are not chemically equivalent. mdpi.com

In some cases, metal-free catalytic systems, such as those using triarylboranes, can be employed for the N-alkylation of amines with aryl esters, offering a mild and efficient alternative. rsc.org Another eco-friendly approach utilizes propylene (B89431) carbonate as both the reagent and solvent for N-alkylation, avoiding the need for genotoxic alkyl halides. nih.gov

Strategies for Orthogonal Protection and Differentiated Functionalization

In many synthetic routes, it is necessary to differentiate the two nitrogen atoms of the diazaspiro[3.5]nonane scaffold to allow for selective functionalization. This is typically achieved through the use of orthogonal protecting groups. bham.ac.uk Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of another, enabling the sequential introduction of different substituents at the N2 and N6 positions. researchgate.netharvard.edu

For example, one nitrogen could be protected with a Boc group (tert-butyloxycarbonyl), which is acid-labile, while the other is protected with a Cbz group (carboxybenzyl), which is removable by hydrogenolysis. This allows for the selective deprotection and subsequent functionalization of each nitrogen atom independently. A novel and efficient synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane has been described, highlighting its utility as a versatile building block in medicinal chemistry. researchgate.net

Diversification and Functionalization of the Spirocyclic Core

The diazaspiro[3.5]nonane scaffold serves as a versatile platform for further diversification. The functional groups introduced through the strategies mentioned above can be further modified to create a library of analogs with diverse properties. For example, the benzyl group on this compound can be modified, or additional substituents can be introduced at the N6 position if it remains unprotected or is selectively deprotected.

This "top-down" approach, starting from a complex core scaffold and diversifying it, allows for the efficient generation of structurally diverse compound libraries. nih.govwhiterose.ac.uk These libraries can then be screened for various biological activities, demonstrating the importance of these synthetic strategies in drug discovery.

Acylation Reactions to Yield N-Acylated Derivatives

The secondary amine at the 6-position of the this compound core is nucleophilic and can readily undergo acylation reactions. This class of reactions is fundamental for introducing a wide range of functional groups, thereby creating diverse libraries of N-acylated derivatives. The reaction typically involves treating the parent spirocycle with an acylating agent in the presence of a base.

Common acylating agents include acyl chlorides and acid anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the piperidine (B6355638) ring attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as triethylamine (B128534) or pyridine, is often used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

These acylation reactions are generally high-yielding and can be performed under mild conditions. The resulting N-acyl derivatives often exhibit altered properties, such as changes in solubility, polarity, and their ability to act as hydrogen bond donors or acceptors, which can significantly influence their biological activity. For instance, studies on related N-benzylacetamide structures have shown that modifications at the amide nitrogen can lead to potent anticonvulsant activity. nih.gov

Table 1: Examples of Acylation Reactions

Acylating Agent Resulting N-Acylated Derivative
Acetyl chloride 1-(6-Benzyl-2,6-diazaspiro[3.5]nonan-2-yl)ethan-1-one
Benzoyl chloride (6-Benzyl-2,6-diazaspiro[3.5]nonan-2-yl)(phenyl)methanone
Propionic anhydride 1-(6-Benzyl-2,6-diazaspiro[3.5]nonan-2-yl)propan-1-one

Further Modifications for Enhanced Pharmacological Profiles

Beyond simple acylation, the this compound scaffold can be subjected to a variety of other chemical transformations to fine-tune its pharmacological profile. The goal of these modifications is to optimize the molecule's interaction with biological targets, improve its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately enhance its therapeutic efficacy.

One common strategy is N-alkylation, where various alkyl or substituted alkyl groups are introduced at the 6-position nitrogen. This can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides. Introducing different substituents allows for the modulation of lipophilicity, steric bulk, and basicity, which are critical parameters for drug-receptor interactions.

Furthermore, the benzyl group at the 2-position, while often integral to the molecule's activity, can also be removed (debenzylation) to reveal a secondary amine, providing another site for derivatization. This allows for the synthesis of orthogonally protected diazaspirocycles, which are highly valuable as versatile building blocks. researchgate.net Research into related compounds has demonstrated that introducing specific heteroatom-containing moieties can lead to highly potent anticonvulsant agents. nih.gov Similarly, incorporating oxo- and carboxylate functional groups into related diazaspirocyclic structures has been explored for potential antimicrobial and anticancer properties.

Table 2: Modification Strategies for Pharmacological Enhancement

Modification Strategy Reagents/Conditions Potential Pharmacological Impact
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ Modulate lipophilicity, introduce new binding motifs
N-Arylation Aryl halide, Palladium catalyst (e.g., Buchwald-Hartwig) Introduce aromatic interactions, enhance target binding
Sulfonylation Sulfonyl chloride, Base Introduce hydrogen bond acceptors, alter solubility

Application as Versatile Building Blocks in Complex Organic Molecule Synthesis

Heterocyclic compounds are among the most important building blocks for organic synthesis, particularly in the field of drug discovery. sigmaaldrich.com this compound and its isomers are recognized as valuable heterocyclic building blocks due to their unique three-dimensional spirocyclic structure. bldpharm.combldpharm.com This scaffold combines the conformational rigidity of the azetidine (B1206935) ring with the more flexible piperidine ring, providing a defined spatial arrangement of substituents that is highly desirable in medicinal chemistry.

The utility of this compound as a building block lies in its ability to serve as a starting point for the synthesis of more complex molecules. nih.govnih.gov The reactive secondary amine allows for its incorporation into larger molecular frameworks through various coupling reactions. Chemists can attach diverse chemical moieties to the spirocyclic core to generate libraries of novel compounds for high-throughput screening.

The spirocyclic nature of the scaffold is particularly advantageous as it introduces a sp³-rich, three-dimensional character into otherwise flat molecules, a feature that is often correlated with improved clinical success rates for drug candidates. The benzyl group can act as a key pharmacophoric element or as a protecting group that can be removed later in the synthetic sequence. This versatility makes this compound a powerful tool for constructing complex molecular architectures aimed at a wide range of biological targets. cymitquimica.com

Table 3: List of Compounds

Compound Name
1-(6-Benzyl-2,6-diazaspiro[3.5]nonan-2-yl)ethan-1-one
(6-Benzyl-2,6-diazaspiro[3.5]nonan-2-yl)(phenyl)methanone
1-(6-Benzyl-2,6-diazaspiro[3.5]nonan-2-yl)propan-1-one
This compound
2-Chloro-1-(6-benzyl-2,6-diazaspiro[3.5]nonan-2-yl)ethan-1-one
Acetyl chloride
Acid anhydrides
Acyl chlorides
Alkyl halides
Aryl halide
Benzoyl chloride
Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate
Chloroacetyl chloride
N-benzyl-2-acetamidoacetamides
N-benzylacetamide
Propionic anhydride
Pyridine
Sulfonyl chloride

Pharmacological Landscape and Therapeutic Potential

General Relevance of the 2,6-Diazaspiro[3.5]nonane Scaffold in Drug Discovery Programs

The 2,6-diazaspiro[3.5]nonane scaffold and its isomers, such as the 2,7-diazaspiro[3.5]nonane core, are of growing importance in drug discovery. Their rigid, three-dimensional structure provides a fixed orientation for appended functional groups, which can enhance binding affinity and selectivity for specific biological targets. Spirocyclic scaffolds, in general, increase the fraction of sp³ hybridized carbons in a molecule, a characteristic that has been correlated with a higher probability of success in clinical development. bldpharm.com This structural complexity allows for the exploration of chemical space that is inaccessible to more traditional, planar molecules. bldpharm.com

The diazaspiro[3.5]nonane core has been identified as a valuable component in the development of ligands for various receptors and enzymes. Its utility stems from the presence of two nitrogen atoms that can be differentially functionalized, allowing for the creation of diverse chemical libraries. This "tunability" enables medicinal chemists to systematically modify the structure to optimize its interaction with a target protein.

For instance, derivatives of the isomeric 2,7-diazaspiro[3.5]nonane scaffold have been investigated as potent covalent inhibitors of KRAS G12C, a key driver in many human cancers. nih.gov In this context, the diazaspiro moiety serves as a central scaffold to orient an acryloyl amine group, which forms a covalent bond with the target protein. nih.gov Furthermore, the 2,7-diazaspiro[3.5]nonane framework has proven to be an optimal feature for the recognition of sigma receptors (SRs), leading to the development of high-affinity ligands for this receptor class. acs.orgnih.gov These examples underscore the scaffold's role as a privileged structure in designing targeted therapies.

Role of 2-Benzyl-2,6-diazaspiro[3.5]nonane Derivatives in Receptor Ligand Design

The introduction of a benzyl (B1604629) group at one of the nitrogen atoms of the diazaspiro[3.5]nonane scaffold is a key strategy in the design of specific receptor ligands. The benzyl group, consisting of a benzene ring attached to a methylene (-CH2-) group, can engage in various non-covalent interactions with protein targets, including hydrophobic and π-stacking interactions, which are crucial for molecular recognition and binding affinity.

In the development of sigma receptor ligands, the N-benzyl moiety is a common structural feature. Research has shown that the synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives can be achieved through the alkylation of a protected diazaspiro[3.5]nonane intermediate with benzyl bromide. acs.org This synthetic route allows for the specific placement of the benzyl group on one of the scaffold's nitrogen atoms, while the other nitrogen remains available for further modification.

The benzyl group's role extends beyond simply anchoring the ligand. Its orientation and electronic properties can significantly influence the ligand's affinity and selectivity for different receptor subtypes. For example, in the design of sigma-1 (S1R) and sigma-2 (S2R) receptor ligands, the benzyl group is part of the hydrophobic region that complements the receptor's binding pocket. acs.org The synthesis often involves protecting one nitrogen of the diazaspiro core with a Boc (tert-butyloxycarbonyl) group, followed by functionalization of the other nitrogen, and subsequent deprotection to yield the free amine for further coupling or modification. mdpi.com The strategic use of the benzyl group in 2,6-diazaspiro[3.5]nonane derivatives exemplifies a rational approach to ligand design, where specific structural motifs are incorporated to achieve high-potency interactions with therapeutic targets.

Broad Spectrum of Biological Activities Associated with Diazaspiro[3.5]nonane Derivatives

Derivatives of the diazaspiro[3.5]nonane scaffold have demonstrated a wide range of biological activities, highlighting the therapeutic potential of this chemical class. The ability to modify the scaffold at its two nitrogen atoms has led to the discovery of compounds with distinct pharmacological profiles.

Anticancer Activity: One of the most significant applications of this scaffold is in oncology. Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of the KRAS G12C protein, a mutation found in various solid tumors. nih.gov These compounds have shown dose-dependent antitumor effects in xenograft mouse models, indicating their potential as cancer therapeutics. nih.gov Additionally, other studies on related diazaspiro hydantoins have revealed interesting growth inhibitory effects against several human cancer cell lines, including breast (MCF-7), liver (HepG-2), cervix (HeLa), and colon (HT-29) carcinomas. researchgate.net

Neurological and Analgesic Activity: The diazaspiro[3.5]nonane core is a key structural element in a number of potent and selective sigma receptor ligands. acs.orgnih.gov Sigma receptors are implicated in various neurological processes, including pain perception. Certain 2,7-diazaspiro[3.5]nonane derivatives have been shown to possess high affinity for the sigma-1 receptor (S1R) and act as antagonists. nih.gov This antagonism has been linked to significant antiallodynic effects in mouse models of neuropathic pain, suggesting a therapeutic role in the management of chronic pain conditions. nih.gov

Anti-inflammatory Activity: Research into related diazaspiro compounds, such as 6,9-diazaspiro- nih.govresearchgate.netdecane-8,10-diones, has also revealed potential anti-inflammatory properties, further broadening the therapeutic scope of this structural class. researchgate.net

The diverse biological activities associated with diazaspiro[3.5]nonane derivatives make this scaffold a highly attractive starting point for the development of new drugs across multiple therapeutic areas.

Data Tables

Table 1: Sigma Receptor Binding Affinities of Representative 2,7-Diazaspiro[3.5]nonane Derivatives Data sourced from scientific literature. acs.orgnih.gov

Compound ID Structure S1R Kᵢ (nM) S2R Kᵢ (nM) Selectivity (S2R/S1R)
4b N-benzyl-N'-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane 2.7 27 10
4c N-benzyl-N'-(3-phenylpropyl)-2,7-diazaspiro[3.5]nonane 3.5 21 6

| 5b | N-(2-phenylethyl)-N'-benzoyl-2,7-diazaspiro[3.5]nonane | 13 | 102 | 7.8 |

Table 2: Overview of Biological Activities of Diazaspiro[3.5]nonane Derivatives

Biological Activity Specific Target/Model Scaffold Derivative Type Reference
Anticancer KRAS G12C Inhibition 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one nih.gov
Anticancer Antiproliferative (MCF-7, HepG-2, etc.) Diazaspiro hydantoins researchgate.net
Analgesic Sigma-1 Receptor Antagonism 2,7-Diazaspiro[3.5]nonane derivatives nih.gov

| Anti-inflammatory | In vivo models | 6,9-Diazaspiro- nih.govresearchgate.netdecane-8,10-diones | researchgate.net |

Computational and Theoretical Investigations

Molecular Modeling of Ligand-Receptor Interactions for 2-Benzyl-2,6-diazaspiro[3.5]nonane Derivatives

Molecular modeling, particularly molecular docking, allows researchers to predict the binding orientation and affinity of a ligand within the active site of a biological target. While specific docking studies on this compound are not extensively published, valuable insights can be drawn from closely related analogs, such as the 2,7-diazaspiro[3.5]nonane series, which have been investigated as ligands for sigma receptors (S1R and S2R).

In a study on 2,7-diazaspiro[3.5]nonane derivatives, molecular docking was used to elucidate the binding modes at S1R and S2R. nih.gov The central spirocyclic core, flanked by hydrophobic groups, is a common structural requirement for potent sigma receptor ligands. nih.gov The modeling helps to understand how different substituents on the diazaspiro-nonane core interact with key amino acid residues in the receptor's binding pocket. For instance, derivatives of 2,7-diazaspiro[3.5]nonane with N-benzyl and N-phenethyl substitutions showed high affinity for the S1 receptor. nih.gov Computational models revealed that the spiro scaffold correctly orients these hydrophobic moieties to engage with specific hydrophobic pockets within the receptor, while the nitrogen atoms can participate in crucial hydrogen bonding or electrostatic interactions.

Similarly, in studies of other spirocyclic systems like spiro imidazobenzodiazepines targeting the GABA-A receptor, molecular docking successfully guided compound design. nih.gov A moderate correlation was observed between the predicted docking scores and the experimentally determined binding affinities, underscoring the predictive power of these models. nih.gov For these compounds, the spiro moiety plays a critical role in positioning the pharmacophoric elements correctly within the GABA-A receptor's benzodiazepine (B76468) binding site. These examples highlight the methodology that would be applied to this compound derivatives to understand their ligand-receptor interactions and to optimize their design for a specific biological target.

Table 1: Sigma Receptor Binding Affinities of 2,7-Diazaspiro[3.5]nonane Derivatives This table presents data for the closely related 2,7-diazaspiro[3.5]nonane scaffold to illustrate typical findings from ligand-receptor interaction studies.

Compound IDSubstituentsS1R Kᵢ (nM)S2R Kᵢ (nM)Selectivity (S2R/S1R)
4a N-phenyl, N-phenethyl13102~7.8x
4b N-benzyl2.72710.0x
4c N-phenethyl3.5216.0x
Data sourced from a study on 2,7-diazaspiro[3.5]nonane derivatives as sigma receptor ligands. nih.gov

Conformational Analysis of the Diazaspiro[3.5]nonane Scaffold and its Impact on Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The diazaspiro[3.5]nonane scaffold is of particular interest in medicinal chemistry because its spirocyclic nature imparts a significant degree of conformational rigidity. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The scaffold consists of a four-membered azetidine (B1206935) ring fused to a six-membered piperidine (B6355638) ring at a quaternary carbon center. This structure constrains the possible orientations of substituents attached to the nitrogen atoms.

The size and nature of the spirocyclic rings have a direct and predictable impact on binding affinity. Studies on other spiro-heterocycles have demonstrated this principle clearly. For example, in a series of spiro imidazobenzodiazepines designed as GABA-A receptor ligands, the size of the non-heterocyclic spiro ring was systematically varied. nih.gov A clear trend was observed where smaller spiro rings led to higher binding affinity. The cyclopropyl (B3062369) spiro analog was the most potent binder, while increasing the ring size to cyclobutyl, cyclopentyl, and cyclohexyl resulted in progressively weaker or inactive compounds. nih.gov

This trend is attributed to the specific steric constraints of the receptor's binding pocket. The larger rings likely introduce steric clashes with amino acid residues, preventing the optimal alignment of the rest of the molecule. This highlights the importance of the spiro-scaffold's conformation in dictating biological activity. For the 2,6-diazaspiro[3.5]nonane system, the fixed spatial relationship between the azetidine and piperidine rings pre-organizes the substituents in a defined manner, which is a key factor for its utility as a scaffold in drug design.

Table 2: Effect of Spiro Ring Size on GABA-A Receptor Binding This table illustrates the general principle of how conformational constraints imposed by spiro ring size can affect biological activity, using data from a study on spiro imidazobenzodiazepines. nih.gov

Spiro RingCompound Series 1 (IC₅₀, nM)Compound Series 2 (IC₅₀, nM)
Cyclopropyl4287
CyclobutylSome Activity Retained-
CyclopentylNo Significant BindingNot Active
CyclohexylNo Significant BindingNot Active
Data sourced from a study on spiro imidazobenzodiazepines. nih.gov

In Silico Approaches to Structure-Activity Relationship Prediction and Optimization

In silico methods are pivotal for building robust Structure-Activity Relationship (SAR) models, which correlate a compound's chemical structure with its biological activity. These models are then used to predict the activity of novel, unsynthesized derivatives and to guide the optimization of lead compounds. For a molecule like this compound, these approaches can explore how modifications to the benzyl (B1604629) group or substitutions on the piperidine ring affect target affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) is a primary in silico technique used for this purpose. QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure (e.g., electronic, steric, and hydrophobic properties) to its biological activity. mdpi.com For a series of this compound derivatives, one could develop a QSAR model by synthesizing a set of analogs with varying substituents on the benzyl ring (e.g., chloro, methyl, methoxy (B1213986) groups at different positions) and measuring their binding affinity for a specific receptor.

Computational tools would first be used to calculate a wide range of molecular descriptors for each analog. These could include:

Electronic descriptors: Hammett constants, partial charges, HOMO/LUMO energies. nih.gov

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient).

Statistical methods, such as multiple linear regression or partial least squares, would then be employed to find the best correlation between a subset of these descriptors and the observed biological activity. mdpi.com The resulting QSAR equation can reveal which properties are most important for activity. For example, a model might show that electron-withdrawing groups on the benzyl ring and a limited steric bulk are favorable for binding. This information provides a clear, rational path for optimization, allowing chemists to focus their synthetic efforts on compounds with the highest probability of success, thereby saving significant time and resources. The insights gained from SAR studies on related spirocyclic and N-benzyl compounds strongly suggest that these in silico approaches would be highly effective in optimizing derivatives of the this compound scaffold. nih.govnih.gov

Advanced Methodologies and Future Directions in 2 Benzyl 2,6 Diazaspiro 3.5 Nonane Research

Development of Novel and Scalable Synthetic Routes

The primary challenge in harnessing the potential of spirocycles like 2-Benzyl-2,6-diazaspiro[3.5]nonane lies in their synthesis. nih.gov Traditional methods are often multi-step and suffer from low yields, hindering their widespread application in drug discovery programs. researchgate.net Consequently, a major focus of current research is the development of novel, efficient, and scalable synthetic strategies.

A promising approach involves the modular assembly of 3-azetidines and their spirocyclic congeners. researchgate.net One such strategy leverages the creation of orthogonally protected intermediates, such as tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, which allows for selective functionalization at different nitrogen positions. nih.gov This method provides a versatile building block for creating a diverse library of derivatives.

Another innovative and scalable method reported for a related 2,8-diazaspiro[4.5]decan-1-one system, which shares synthetic principles, is based on the Michael addition of pipecolate-derived enolates to nitroalkenes. researchgate.net This reaction has a general scope and can be conducted on a large scale. Subsequent hydrogenation steps, optimized for large-scale reactions using conditions like hydrogen gas at 60 bar with Raney-Nickel in ethanol, allow for the efficient production of the core structure. researchgate.net Such strategies, which minimize steps and maximize yield, are crucial for the industrial production of these valuable scaffolds. google.com

Future directions in synthesis are moving towards diversity-oriented synthesis (DOS) cascades. These methods start from simple reagents to generate highly diverse and Fsp3-enriched spiro-scaffolds with multiple points for modification, further accelerating the discovery of novel bioactive compounds. nih.gov

| Titanacyclobutane Intermediates | Uses organotitanium species to form functionalized dihalides which are then cyclized with amines to form azetidines. researchgate.net | Provides a modular and direct entry to azaspiro[3.n]alkanes. | The use of organometallic reagents may require stringent anhydrous conditions. |

Strategies for Optimizing Pharmacological Profiles and Overcoming Challenges

Once the this compound scaffold is synthesized, the next critical step is to optimize its pharmacological profile. The goal is to enhance potency and selectivity for the intended biological target while minimizing off-target effects and improving ADME (absorption, distribution, metabolism, and excretion) properties.

The rigid, three-dimensional nature of the diazaspiro[3.5]nonane core is a key tool for optimization. nih.gov This rigidity helps to lock the conformation of appended functional groups, allowing for a more precise fit into a protein's binding pocket. By modifying the substituents on the nitrogen atoms, medicinal chemists can fine-tune the molecule's properties. For example, the benzyl (B1604629) group in this compound can be replaced with other aromatic or aliphatic groups to explore interactions with different regions of a target's binding site.

A significant challenge in drug discovery is overcoming issues like poor solubility, metabolic instability, or off-target toxicity. Spirocyclic scaffolds offer advantages here. The higher fraction of sp3-hybridized carbon atoms compared to flat aromatic systems generally correlates with improved physicochemical properties, such as increased solubility and better metabolic stability. For instance, replacing a traditional piperidine (B6355638) ring with a spirocyclic moiety has been shown to reduce lipophilicity and basicity, which can help mitigate off-target effects like hERG channel inhibition, a common cause of cardiac toxicity.

Emerging Applications of the Diazaspiro[3.5]nonane Core in Chemical Biology

The unique structural features of the diazaspiro[3.5]nonane core make it a valuable tool not just for developing therapeutics, but also for creating chemical probes to study biological processes. Chemical biology relies on small molecules to perturb and understand complex biological systems.

One of the most notable applications of a related scaffold, 2,7-diazaspiro[3.5]nonane, is in the development of ligands for sigma receptors (S1R and S2R). These receptors are implicated in a variety of neurological and psychiatric disorders. Researchers have successfully synthesized derivatives of the diazaspiro[3.5]nonane core that act as either potent agonists or antagonists of the S1R, demonstrating that subtle structural modifications can switch the functional activity of the molecule. This makes the scaffold an excellent platform for developing selective probes to investigate the distinct roles of S1R agonism versus antagonism in vivo.

Furthermore, the diazaspiro[3.5]nonane scaffold is being incorporated into screening libraries for drug discovery. nih.gov Its novelty and three-dimensionality provide a rich source of diverse structures for identifying hits against new biological targets. The ability to functionalize the two nitrogen atoms independently allows for the creation of large, diverse libraries of compounds from a single, common core structure.

Integration of High-Throughput Screening and Computational Design in Derivative Discovery

The complexity of spirocyclic chemistry makes traditional one-by-one synthesis and testing inefficient. nih.gov Modern drug discovery increasingly relies on the integration of high-throughput screening (HTS) and computational design to accelerate the process of finding new derivatives. nih.govresearchgate.net

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a biological target. semanticscholar.org For a scaffold like this compound, HTS can be used to screen libraries of derivatives with different substitutions on the nitrogen atoms to quickly identify promising "hit" compounds. acs.org Techniques such as fluorescence-based assays can be adapted for HTS to determine the concentration and even the enantiomeric excess of chiral amine products, which is crucial for spirocyclic compounds that may have multiple stereocenters. bath.ac.uknih.gov

Computational Design plays a synergistic role with HTS. nih.govopenmedicinalchemistryjournal.com Structure-based drug design (SBDD) uses the 3D structure of a target protein to predict how different derivatives of the diazaspiro[3.5]nonane core will bind. researchgate.net This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. Ligand-based methods can be used when a protein structure is not available, using information from known active molecules to build a pharmacophore model and guide the design of new derivatives. openmedicinalchemistryjournal.com These computational tools are essential for navigating the vast chemical space of possible spirocyclic derivatives and for optimizing lead compounds. nih.gov

Table 2: Modern Technologies in Derivative Discovery

Technology Application to Diazaspiro[3.5]nonane Derivatives Key Benefit
High-Throughput Screening (HTS) Rapidly test libraries of diazaspiro[3.5]nonane derivatives for activity against a specific biological target (e.g., an enzyme or receptor). semanticscholar.org Quickly identifies "hit" compounds from a large pool of candidates, accelerating the initial stages of drug discovery.
Structure-Based Computational Design Uses the 3D structure of a target protein to model the binding of various diazaspiro[3.5]nonane derivatives, predicting their affinity and selectivity. researchgate.net Rationalizes and prioritizes synthetic targets, reducing the number of compounds that need to be made and tested.
Ligand-Based Computational Design When no target structure is available, uses the structures of known active molecules to create a model (pharmacophore) for designing new, improved diazaspiro[3.5]nonane derivatives. openmedicinalchemistryjournal.com Enables rational design even in the absence of detailed structural information about the biological target.

| Diversity-Oriented Synthesis (DOS) | Generates large, diverse libraries of spirocyclic compounds from a common starting point for HTS screening. nih.gov | Maximizes the exploration of novel chemical space to find starting points for new drug discovery programs. |

Addressing Key Challenges and Future Opportunities in Spirocyclic Drug Discovery

While the potential of spirocyclic compounds like this compound is clear, several challenges remain. The primary hurdle is still the synthetic complexity. nih.gov Developing robust, flexible, and stereocontrolled synthetic methods is essential for the full exploitation of these scaffolds. researchgate.net The presence of multiple chiral centers can be daunting in a commercial setting where timelines are short. researchgate.net

Another challenge is atropisomerism, a type of axial chirality that can exist in complex molecules. nih.gov The different atropisomers of a drug can have vastly different biological activities, and controlling this aspect of a molecule's structure is a growing area of focus.

Despite these challenges, the future for spirocyclic drug discovery is bright. The "escape from flatland" trend in medicinal chemistry, which favors 3D molecules over planar ones, ensures that spirocycles will remain an area of intense interest. researchgate.net The opportunities are vast:

Exploring New Chemical Space: Spirocyclic scaffolds provide access to novel molecular architectures that are underrepresented in current compound libraries, increasing the chances of finding first-in-class medicines. nih.gov

Improved Drug Properties: The inherent properties of spirocycles—such as their high Fsp3 character and conformational rigidity—can be leveraged to design drugs with better solubility, metabolic stability, and selectivity.

Novel Therapeutic Applications: As demonstrated with the diazaspiro[3.5]nonane core and sigma receptors, these scaffolds can be used to create highly selective agents for challenging targets in areas like neuroscience, oncology, and infectious diseases. nih.gov

The continued development of new synthetic methodologies, coupled with the power of computational chemistry and high-throughput screening, will undoubtedly unlock the full potential of the this compound scaffold and the broader class of spirocyclic compounds, paving the way for the next generation of innovative medicines.

Q & A

Q. What are the synthetic methodologies for preparing 2-Benzyl-2,6-diazaspiro[3.5]nonane, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between 2,6-diazaspiro[3.5]nonane and benzyl chloroformate under basic conditions. For example, benzyl chloroformate reacts with the amine group of the spirocyclic scaffold in the presence of a base like triethylamine, yielding the benzyl-protected derivative. Key optimizations include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions . Purity is enhanced via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the benzyl group’s integration and spirocyclic scaffold geometry (e.g., distinct splitting patterns for diazaspiro protons).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Programs like SHELXL (via SHELX suite) resolve bond lengths, angles, and spirocyclic conformation, critical for structural validation .

Advanced Research Questions

Q. How does the 2,6-diazaspiro[3.5]nonane scaffold influence sigma receptor (S1R/S2R) binding compared to diazabicyclo[4.3.0]nonane derivatives?

The spirocyclic scaffold’s rigid geometry enhances steric complementarity with sigma receptors. For instance, 2,7-diazaspiro[3.5]nonane derivatives (e.g., compound 4b ) exhibit higher S1R affinity (Ki=2.7K_i = 2.7 nM) than diazabicyclo analogs (e.g., 8f , Ki=10K_i = 10 nM). Computational models suggest the spirocyclic nitrogen forms a salt bridge with Glu172 in S1R’s binding pocket, stabilizing interactions. In contrast, diazabicyclo derivatives lack this spatial alignment .

Q. What experimental designs evaluate the in vivo efficacy of this compound derivatives in neuropathic pain models?

  • Mechanical Allodynia Assays : Mice are treated with test compounds (e.g., 20 mg/kg) and subjected to von Frey filament tests. Antiallodynic effects are quantified as reversal of hypersensitivity.
  • Functional Antagonism : Co-administration with S1R agonist PRE-084 (10 mg/kg) confirms S1R-dependent mechanisms. Full reversal of antiallodynia by PRE-084 indicates competitive antagonism .

Q. How can researchers resolve contradictions in binding affinity data between structurally similar diazaspiro derivatives?

  • Molecular Docking : Compare binding poses of high-affinity (e.g., 4b ) vs. low-affinity analogs to identify critical interactions (e.g., hydrogen bonds with Tyr103 or hydrophobic contacts).
  • Functional Assays : Test intrinsic activity (agonist/antagonist profiles) to explain discrepancies. For example, 5b (amide-substituted) shows partial agonism despite high KiK_i, altering its pharmacological profile .

Q. What computational strategies elucidate the interaction dynamics between this compound and sigma receptors?

  • Molecular Dynamics (MD) Simulations : Track ligand-receptor stability over 100-ns trajectories to identify persistent interactions (e.g., π-π stacking with Phe98).
  • Free Energy Calculations : Use MM/GBSA to quantify binding energy contributions, highlighting substituent effects (e.g., benzyl vs. methyl groups) .

Methodological Considerations

Q. What strategies improve the yield and scalability of this compound synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield.
  • Flow Chemistry : Enables continuous production with precise temperature/pH control, minimizing byproducts .

Key Data from Literature

CompoundScaffold TypeS1R KiK_i (nM)S2R KiK_i (nM)Functional Profile
4b 2,7-Diazaspiro[3.5]nonane2.727S1R Antagonist
8f Diazabicyclo[4.3.0]nonane10165Partial Agonist

Data sourced from ACS Chemical Neuroscience (2023) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.